molecular formula C7H17FNO+ B1244778 fluoroethylcholine (18F)

fluoroethylcholine (18F)

Cat. No.: B1244778
M. Wt: 149.22 g/mol
InChI Key: XUUGOSKUEDWDAS-COJKEBBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoroethylcholine (18F) is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is particularly useful in the detection and monitoring of various cancers, including prostate cancer. The compound is a choline analog, which means it mimics the behavior of natural choline in the body, allowing it to be taken up by cells that have high choline metabolism, such as cancer cells .

Preparation Methods

Fluoroethylcholine (18F) is synthesized through a two-step reaction process. The first step involves the nucleophilic reaction between 18F-fluoride and 1,2-ditosyloxy-ethane to produce 2-18F-fluoroethyl tosylate. In the second step, 2-18F-fluoroethyl tosylate reacts with N,N-dimethylethanolamine to yield fluoroethylcholine (18F). The product is then purified using chromatography and trapped on a cation exchange cartridge before being eluted with saline . Industrial production methods often involve automated synthesis and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Fluoroethylcholine (18F) primarily undergoes nucleophilic substitution reactions during its synthesis. The key reagents involved in these reactions are 18F-fluoride, 1,2-ditosyloxy-ethane, and N,N-dimethylethanolamine . The major product formed from these reactions is fluoroethylcholine (18F) itself. In biological systems, fluoroethylcholine (18F) is phosphorylated to form phosphoryl-fluoroethylcholine (18F), which is then integrated into phospholipids .

Mechanism of Action

The mechanism of action of fluoroethylcholine (18F) involves its uptake by cells through choline transporters. Once inside the cell, it is phosphorylated by choline kinase to form phosphoryl-fluoroethylcholine (18F). This phosphorylated form is then incorporated into phospholipids, which are essential components of cell membranes . The high uptake of fluoroethylcholine (18F) by cancer cells is due to their increased choline metabolism, which is a characteristic feature of many types of cancer .

Properties

Molecular Formula

C7H17FNO+

Molecular Weight

149.22 g/mol

IUPAC Name

2-(2-(18F)fluoranylethoxy)ethyl-trimethylazanium

InChI

InChI=1S/C7H17FNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1/i8-1

InChI Key

XUUGOSKUEDWDAS-COJKEBBMSA-N

Isomeric SMILES

C[N+](C)(C)CCOCC[18F]

Canonical SMILES

C[N+](C)(C)CCOCCF

Origin of Product

United States

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